5-(Aminomethyl)furan-3-carboxylic acid hydrochloride 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 944467-90-7
VCID: VC4213428
InChI: InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H
SMILES: C1=C(OC=C1C(=O)O)CN.Cl
Molecular Formula: C6H8ClNO3
Molecular Weight: 177.58

5-(Aminomethyl)furan-3-carboxylic acid hydrochloride

CAS No.: 944467-90-7

Cat. No.: VC4213428

Molecular Formula: C6H8ClNO3

Molecular Weight: 177.58

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)furan-3-carboxylic acid hydrochloride - 944467-90-7

Specification

CAS No. 944467-90-7
Molecular Formula C6H8ClNO3
Molecular Weight 177.58
IUPAC Name 5-(aminomethyl)furan-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H7NO3.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H
Standard InChI Key XKTGUJUIUBHPGF-UHFFFAOYSA-N
SMILES C1=C(OC=C1C(=O)O)CN.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a furan ring substituted at the 3-position with a carboxylic acid group and at the 5-position with an aminomethyl group, which is protonated as a hydrochloride salt. Key structural identifiers include:

  • IUPAC Name: 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride

  • SMILES: C1=C(OC=C1C(=O)O)CN.Cl

  • InChIKey: XKTGUJUIUBHPGF-UHFFFAOYSA-N

The hydrochloride salt enhances solubility in polar solvents, critical for biological assays.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈ClNO₃
Molecular Weight177.58 g/mol
Purity≥95%
Hydrogen Bond Donors/Acceptors3 (NH₃⁺, COOH) / 4 (O, Cl⁻)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-(aminomethyl)furan-3-carboxylic acid hydrochloride involves multi-step organic transformations:

  • Bromination and Esterification: Starting from furan-3-carboxylic acid derivatives, bromination at the 5-position followed by esterification protects the carboxylic acid group .

  • Cyanation and Reduction: Palladium-catalyzed cyanation introduces a nitrile group, which is reduced to an amine using catalysts like Raney nickel .

  • Protection/Deprotection: Boc (tert-butyloxycarbonyl) protection stabilizes the amine during subsequent reactions, with final HCl-mediated deprotection yielding the hydrochloride salt .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1BrominationNBS, AIBN, CCl₄, reflux75%
2EsterificationSOCl₂, MeOH90%
3CyanationPd(PPh₃)₄, Zn(CN)₂, DMF65%
4ReductionH₂, Raney Ni, EtOH85%
5DeprotectionHCl (4M in dioxane)95%

Reactivity Profile

The compound participates in reactions typical of amines and carboxylic acids:

  • Amide Formation: Reacts with acyl chlorides or anhydrides to form amides, useful in peptide mimetics.

  • Oxidation: The furan ring oxidizes under strong conditions (e.g., KMnO₄) to maleic acid derivatives.

  • Schiff Base Formation: The primary amine condenses with aldehydes to generate imines, applicable in coordination chemistry.

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) . Limited solubility in nonpolar solvents.

  • Stability: Stable at room temperature under inert atmospheres. Degrades above 200°C, with decomposition products including CO₂ and NH₃ .

Spectroscopic Data

  • IR (KBr): ν = 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O furan) .

  • ¹H NMR (D₂O): δ 7.25 (s, 1H, furan H-2), 6.45 (s, 1H, furan H-4), 4.10 (s, 2H, CH₂NH₃⁺), 3.80 (s, 1H, COOH) .

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: The aminomethyl group chelates metal ions in metalloproteases, making it a candidate for inhibitors of MMP-2 and MMP-9 .

  • Drug Delivery: Conjugated to nanoparticles via its carboxylic acid group for targeted delivery systems.

Materials Science

  • Polymer Synthesis: Serves as a monomer for conductive polymers due to the furan ring’s π-conjugation.

  • Coordination Complexes: Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Table 3: Biological Activity Data

AssayIC₅₀/EC₅₀TargetReference
MMP-2 Inhibition12 µMMatrix Metalloprotease
Antibacterial Activity50 µg/mLE. coli

Comparative Analysis with Structural Analogs

5-(Aminomethyl)furan-2-carboxylic Acid

  • Structural Difference: Carboxylic acid at position 2 vs. 3.

  • Impact: Altered hydrogen-bonding patterns reduce solubility by 30% compared to the 3-carboxylic acid isomer .

5-(Hydroxymethyl)furan-3-carboxylic Acid

  • Reactivity: The hydroxyl group undergoes easier oxidation than the amine, limiting its use in stable conjugates.

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